Carboxymethyl ethylxanthate
Overview
Description
Carboxymethyl ethylxanthate is an organosulfur compound with the molecular formula C5H8O3S2. It is a derivative of xanthic acid, where the ethyl group is attached to the oxygen atom and the carboxymethyl group is attached to the sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that xanthates, a group of chemicals to which carboxymethyl ethylxanthate belongs, can react with certain compounds in their environment . For instance, they can interact with cumene hydroperoxide, leading to the formation of an intermediate product that actively decomposes the hydroperoxide . This suggests that this compound may have a similar mode of action, but more research is needed to confirm this.
Biochemical Pathways
For instance, they can interact with certain compounds in their environment, leading to the formation of intermediate products . These interactions could potentially affect various biochemical pathways, but more research is needed to identify the specific pathways affected by this compound.
Result of Action
It is known that xanthates can interact with certain compounds in their environment, leading to the formation of intermediate products . These interactions could potentially have various molecular and cellular effects, but more research is needed to identify the specific effects of this compound’s action.
Action Environment
The action environment of this compound refers to the conditions under which the compound exerts its effects. This includes factors such as pH, temperature, and the presence of other compounds . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Carboxymethyl ethylxanthate plays a significant role in biochemical reactions, particularly in the mining industry where it acts as a flotation agent. It interacts with various enzymes and proteins, facilitating the separation of metal ores from their respective minerals . The compound’s interaction with biomolecules is primarily through its sulfur-containing groups, which form strong bonds with metal ions, aiding in the flotation process.
Cellular Effects
This compound has been observed to influence various cellular processes. It can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that xanthates, including this compound, can affect the gut microbiome and potentially increase the risk of chronic intestinal inflammation . This indicates that the compound can have significant effects on cellular function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with metal ions and other biomolecules. The compound’s sulfur groups bind to metal ions, forming stable complexes that facilitate the flotation process in mining . Additionally, this compound can inhibit or activate enzymes involved in metal ion transport and metabolism, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at high pH levels but rapidly hydrolyzes below pH 9 . This stability is crucial for its effectiveness as a flotation agent. Long-term studies have shown that this compound can accumulate in aquatic plant tissues, leading to toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is relatively non-toxic, but at higher doses, it can cause significant toxicity. For example, the LD50 for potassium ethyl xanthate, a related compound, is 103 mg/kg in rats . This indicates that this compound can have toxic effects at high doses, necessitating careful dosage management in practical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion transport and metabolism. The compound interacts with enzymes and cofactors that facilitate the binding and transport of metal ions . This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . This transport is crucial for its effectiveness as a flotation agent, as it ensures that the compound reaches its target sites within the cells.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s sulfur groups and other functional groups can direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its role in metal ion transport and metabolism, as it ensures that the compound interacts with the appropriate biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxymethyl ethylxanthate can be synthesized through the reaction of ethyl alcohol with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at a temperature range of 0-30°C in a solvent like tetrahydrofuran. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCS}_2\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at controlled temperatures. The reaction mixture is then subjected to desolvation to obtain the xanthate compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Carboxymethyl ethylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl dixanthogen disulfide.
Hydrolysis: In acidic conditions, it hydrolyzes to produce ethyl alcohol and carbon disulfide.
Substitution: It can react with alkyl and aryl halides to form xanthate esters.
Common Reagents and Conditions:
Oxidation: Requires oxygen and water.
Hydrolysis: Requires an acidic medium.
Substitution: Requires alkyl or aryl halides.
Major Products:
Oxidation: Diethyl dixanthogen disulfide.
Hydrolysis: Ethyl alcohol and carbon disulfide.
Substitution: Xanthate esters.
Scientific Research Applications
Carboxymethyl ethylxanthate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of xanthate esters and other organosulfur compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Medicine: Studied for its antibacterial and antioxidant properties.
Industry: Utilized in the mining industry as a flotation agent for the extraction of ores
Comparison with Similar Compounds
Carboxymethyl ethylxanthate can be compared with other xanthate compounds such as:
- Sodium ethyl xanthate
- Potassium ethyl xanthate
- Potassium isopropyl xanthate
- Sodium isobutyl xanthate
- Potassium amyl xanthate
Uniqueness: this compound is unique due to the presence of the carboxymethyl group, which enhances its solubility and reactivity compared to other xanthates. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
IUPAC Name |
2-ethoxycarbothioylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S2/c1-2-8-5(9)10-3-4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLONQRTHUAGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180251 | |
Record name | Carboxymethyl ethylxanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25554-84-1 | |
Record name | 2-[(Ethoxythioxomethyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25554-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxymethyl ethylxanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025554841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxymethyl ethylxanthate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carboxymethyl ethylxanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((Ethoxythiomethyl)thio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOXYMETHYL ETHYLXANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H778OG3C6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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